(S)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole
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Overview
Description
(S)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole is a heterocyclic compound that contains both a pyrrolidine and a benzimidazole moiety. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-1H-benzo[d]imidazole with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(S)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
(S)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of (S)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with diverse biological activities.
Imidazo[1,2-a]pyridines: Known for their pharmaceutical applications and structural similarity.
N-(pyridin-2-yl)amides: Compounds with significant medicinal value
Uniqueness
(S)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole is unique due to its specific combination of a pyrrolidine and a benzimidazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
944030-64-2 |
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Molecular Formula |
C11H12ClN3 |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
6-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C11H12ClN3/c12-7-3-4-8-10(6-7)15-11(14-8)9-2-1-5-13-9/h3-4,6,9,13H,1-2,5H2,(H,14,15)/t9-/m0/s1 |
InChI Key |
WTWLSXNDPSJKCT-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC3=C(N2)C=C(C=C3)Cl |
Canonical SMILES |
C1CC(NC1)C2=NC3=C(N2)C=C(C=C3)Cl |
Origin of Product |
United States |
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